molecular formula C17H22N4O2S B2713998 4-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine CAS No. 1428373-58-3

4-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

Cat. No.: B2713998
CAS No.: 1428373-58-3
M. Wt: 346.45
InChI Key: WISMTIVULXJCPM-UHFFFAOYSA-N
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Description

4-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a piperazine ring core, a common structural motif in many biologically active compounds, which is substituted with a 2,4-dimethylphenylsulfonyl group and a 5-methylpyrimidine moiety. The specific structural combination suggests its potential utility as a key intermediate or building block in the synthesis of more complex molecules . Compounds with piperazine and sulfonyl functional groups are frequently investigated for their pharmacological properties and are often found in substances targeting the central nervous system . As such, this compound is valuable for researchers exploring structure-activity relationships (SAR), conducting high-throughput screening, and developing novel therapeutic agents. It is presented as a high-purity material to ensure reliability and reproducibility in experimental settings. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-13-4-5-16(14(2)10-13)24(22,23)21-8-6-20(7-9-21)17-15(3)11-18-12-19-17/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISMTIVULXJCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, DBU, PhSH, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

4-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name (or Identifier) Core Structure Key Substituents Molecular Weight (g/mol) Key Properties Source
Target Compound Pyrimidine 5-methyl; 4-(2,4-dimethylphenylsulfonyl-piperazine) Not reported Likely moderate lipophilicity due to sulfonyl and methyl groups N/A
Compound I (Sasidhar, 2021) Pyrimidine-2,4-dione 5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl ~460 (estimated) High polarity (dione and sulfonyl groups); computational LogP: 2.3
EP 2 402 347 A1 (2012) Thieno[3,2-d]pyrimidine 6-(4-methanesulfonyl-piperazin-1-ylmethyl); 2-(2-methyl-benzimidazol-1-yl) 494.19 (MH+) Moderate solubility (methanesulfonyl); crystalline stability observed
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine Pyrimidine 4-(1,3-benzodioxol-5-ylmethyl-piperazine) 340.38 (calculated) High crystallinity (monoclinic P2₁/c); melting point: 148–150°C
Chromeno[4,3-d]pyrimidin-5-one (2022) Chromeno-pyrimidine 4-(4-piperidinophenyl); 2-thioxo ~400 (estimated) Drug-like features (Lipinski compliant); computed oral bioavailability: 70%

Key Observations :

  • Sulfonyl Groups : The target compound’s 2,4-dimethylphenylsulfonyl moiety likely enhances metabolic stability compared to the methanesulfonyl group in EP 2 402 347 A1 . However, bulkier substituents may reduce aqueous solubility.
  • Piperazine Linkers : Piperazine derivatives with flexible linkers (e.g., Compound I’s benzodioxine-carbonyl group) exhibit variable binding affinities due to conformational adaptability .
  • Crystallinity : The benzodioxolylmethyl-piperazinyl pyrimidine () demonstrates high crystallinity, which correlates with improved formulation stability .

Pharmacological and Computational Insights

  • Kinase Inhibition: Thieno[3,2-d]pyrimidines (e.g., EP 2 402 347 A1) show kinase inhibitory activity, attributed to the thienopyrimidine core’s planar structure and sulfonyl-piperazine’s hydrogen-bonding capacity . The target compound’s 5-methyl group may sterically hinder target engagement compared to unsubstituted analogs.
  • Drug-Likeness: Chromeno-pyrimidine derivatives () exhibit favorable oral bioavailability (70%) due to balanced lipophilicity (LogP ~3.5) and molecular weight (<500 g/mol) . The target compound’s methyl and sulfonyl groups may similarly align with Lipinski’s rules.

Biological Activity

4-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring linked to a sulfonyl group and a pyrimidine core, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C17H22N4O2S
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 1428373-58-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of inhibiting specific enzymes or receptors. The presence of the sulfonyl group and piperazine moiety suggests potential interactions with neurotransmitter systems and cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies suggest that derivatives of piperazine can inhibit the growth of Mycobacterium tuberculosis by interfering with cell wall biosynthesis.

Anticancer Properties

The compound's structural analogs have shown promising anticancer activities. For example, compounds featuring similar piperazine and pyrimidine structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties .

Case Studies

  • Inhibition Studies :
    • A study evaluated the cytotoxic effects of related compounds on cancer cell lines, revealing significant inhibition of cell proliferation at low micromolar concentrations (IC50 values around 0.3 μM) in certain cases . This suggests that this compound could exhibit comparable potency.
  • Mechanistic Insights :
    • The mechanism of action for related compounds often involves targeting specific receptors or enzymes involved in cancer progression or microbial resistance. For instance, studies on similar piperazine derivatives indicated their role as dual inhibitors affecting multiple pathways .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (μM)
Compound APiperazine + PyrimidineAnticancer0.3
Compound BSulfonamide + PiperazineAntimicrobial<10
Compound CPiperazine + Aromatic RingAntidepressant15

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